molecular formula C20H23NO B1613984 2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone CAS No. 898774-63-5

2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone

Cat. No. B1613984
CAS RN: 898774-63-5
M. Wt: 293.4 g/mol
InChI Key: OLDHVUNNKZODQX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone (DM-PBM) is a synthetic organic compound belonging to the class of phenyl ketones. It is a colorless solid that is insoluble in water and has a melting point of 163-165°C. DM-PBM has been studied for its potential applications in the fields of medicine, agriculture, and industry. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, it has been studied for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

Photocrosslinking Applications

Benzophenones are pivotal in biological applications for their photocrosslinking properties. The addition of a photocrosslinking amino acid to the genetic code of Escherichia coli, facilitated by benzophenones, allows for in vivo incorporation of unnatural amino acids into proteins. This method has been utilized for crosslinking protein subunits, offering a novel approach for exploring protein interactions both in vitro and in vivo (Chin et al., 2002).

Organic Chemistry and Photocycloaddition

In organic chemistry, the regioselectivity of [2 + 2] photocycloaddition reactions involving benzophenones demonstrates a large temperature dependence. This provides insights into the conformational properties of intermediary triplet 1,4-diradicals, which are crucial for understanding the mechanisms behind the Paternò-Büchi reaction (Hei et al., 2005).

Ligand Exchange and Structural Characterization

The synthesis and structural characterization of ortho-palladated complexes via ligand exchange using benzophenone derivatives highlight the versatility of these compounds in forming metal-organic frameworks and catalysts (Ryabov et al., 1992).

Electrochemical Reduction Studies

Studies on the electrochemical reduction of substituted benzophenones in dimethylformamide reveal mechanisms of reductive cleavage, offering insights into the electrochemical behaviors of benzophenone derivatives (Nadjo & Sevéant, 1971).

properties

IUPAC Name

(2,6-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-8-7-9-16(2)19(15)20(22)18-11-4-3-10-17(18)14-21-12-5-6-13-21/h3-4,7-11H,5-6,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDHVUNNKZODQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643653
Record name (2,6-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898774-63-5
Record name (2,6-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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